![molecular formula C11H18O2 B2406251 Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate CAS No. 147151-54-0](/img/structure/B2406251.png)

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

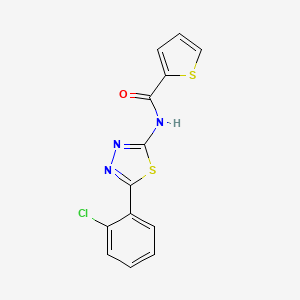

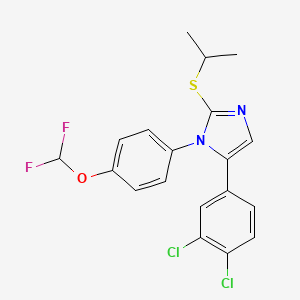

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate is a chemical compound that is part of the bicyclo[2.2.1]heptane family . This family of compounds is known for its privileged molecular structure, which is embedded in numerous compounds with various functions . Examples of bioactive natural products that contain this structural moiety include camphor, sordarins, α-santalol, and β-santalol . In addition, the bicyclo[2.2.1]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 .

Synthesis Analysis

The synthesis of this compound can be achieved via an asymmetric approach . This involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure that is embedded in numerous compounds with various functions .Chemical Reactions Analysis

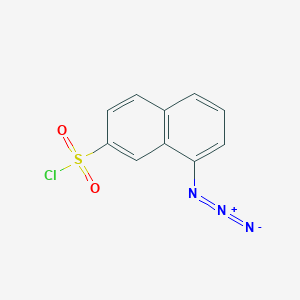

The chemical reactions involving this compound are typically catalyzed reactions . These reactions are mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, these reactions are effected through a hydrogen bond catalysis .科学的研究の応用

Synthesis and Chemical Reactions

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate serves as a fundamental component in the synthesis of various complex organic compounds. For example, the compound is involved in the creation of 1-norbornyl-5-R-1H-1,2,3-triazole-4-carboxylic acids through click chemistry reactions. This process highlights its role in generating molecules with potential applications in pharmacology and material sciences (Pokhodylo, Matiichuk, & Obushak, 2017).

Pharmaceutical Intermediates

The compound is also used in the synthesis of pharmaceutical intermediates. A notable application is the production of (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester, an intermediate in pharmaceutical manufacturing. This process benefits from microreactor technology, highlighting modern approaches to chemical synthesis that prioritize safety and efficiency (Rumi, Pfleger, Spurr, Klinkhammer, & Bannwarth, 2009).

作用機序

将来の方向性

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, such as Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate, is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .

特性

IUPAC Name |

ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-13-9(12)11-6-4-10(2,8-11)5-7-11/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWSOBHKUFSQMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCC(C1)(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)

![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)

![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)

![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)

![N~1~-(2-chlorophenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)

![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)